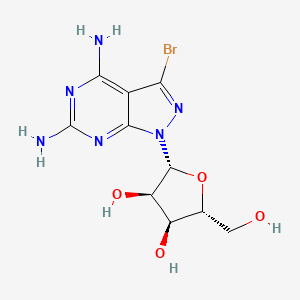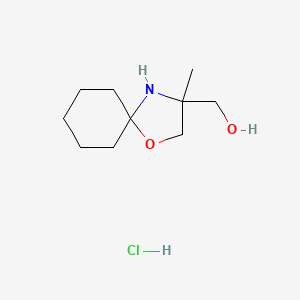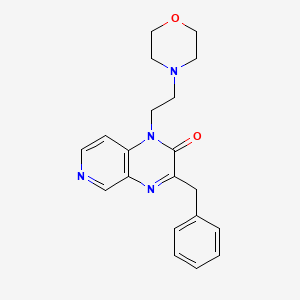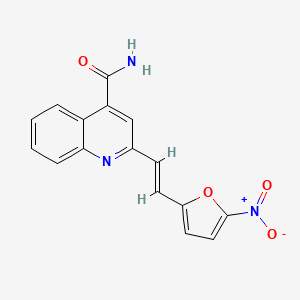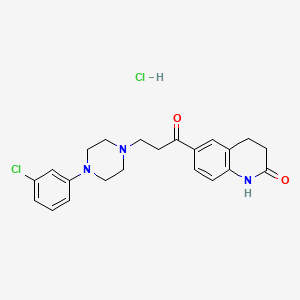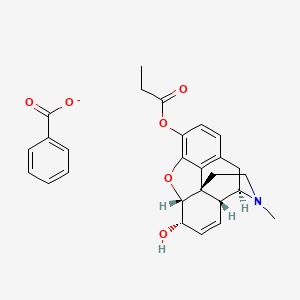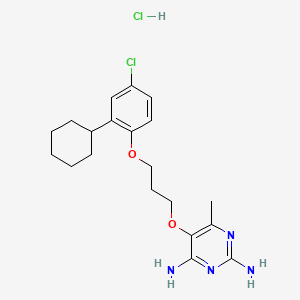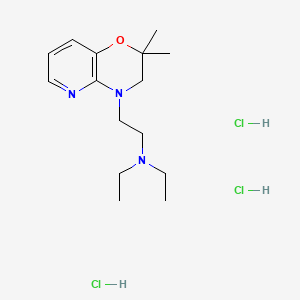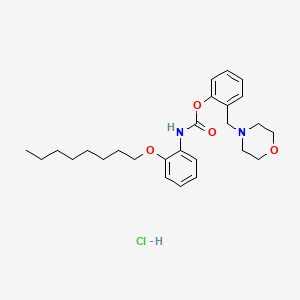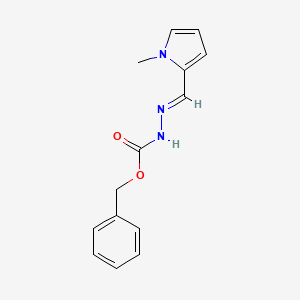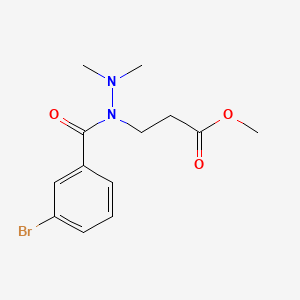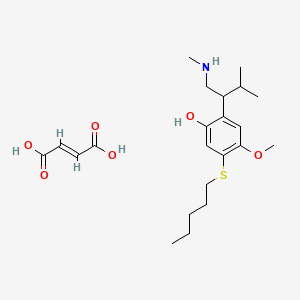
N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a pentylthio group attached to a phenyl ring, along with a methylbutylamine side chain. The maleate part of the compound indicates that it is a salt formed with maleic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of hydroxy, methoxy, and pentylthio groups onto the phenyl ring. This can be achieved through various substitution reactions.
Attachment of the Methylbutylamine Side Chain: The next step involves the attachment of the methylbutylamine side chain to the substituted phenyl ring. This can be done through a nucleophilic substitution reaction.
Formation of the Maleate Salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the maleate part, yielding the free amine.
Substitution: The methoxy and pentylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Industry
Specialty Chemicals: Used in the production of specialty chemicals with specific properties.
作用机制
The mechanism of action of “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in multiple pathways, potentially leading to diverse biological effects.
相似化合物的比较
Similar Compounds
N-Methyl-2-(2-hydroxy-5-methoxyphenyl)-3-methylbutylamine: Lacks the pentylthio group.
N-Methyl-2-(2-hydroxy-4-(pentylthio)phenyl)-3-methylbutylamine: Lacks the methoxy group.
N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-butylamine: Lacks the methyl group on the butylamine side chain.
Uniqueness
The unique combination of hydroxy, methoxy, and pentylthio groups on the phenyl ring, along with the specific structure of the methylbutylamine side chain, distinguishes “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” from other similar compounds. This unique structure may confer specific properties and activities that are not observed in related compounds.
属性
CAS 编号 |
129658-16-8 |
|---|---|
分子式 |
C22H35NO6S |
分子量 |
441.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;4-methoxy-2-[3-methyl-1-(methylamino)butan-2-yl]-5-pentylsulfanylphenol |
InChI |
InChI=1S/C18H31NO2S.C4H4O4/c1-6-7-8-9-22-18-11-16(20)14(10-17(18)21-5)15(12-19-4)13(2)3;5-3(6)1-2-4(7)8/h10-11,13,15,19-20H,6-9,12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
PJCSHAYVYYUIGG-WLHGVMLRSA-N |
手性 SMILES |
CCCCCSC1=C(C=C(C(=C1)O)C(CNC)C(C)C)OC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCCCCSC1=C(C=C(C(=C1)O)C(CNC)C(C)C)OC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


